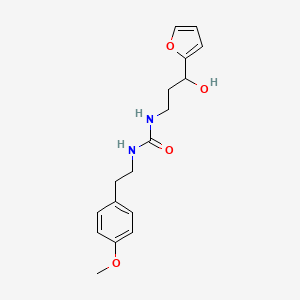

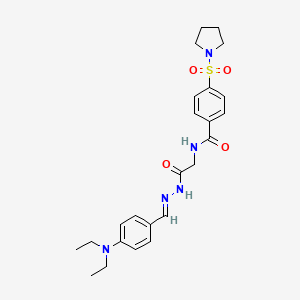

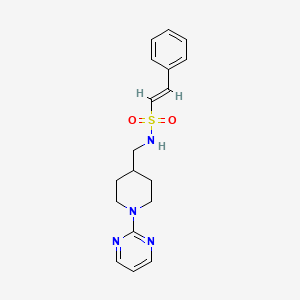

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

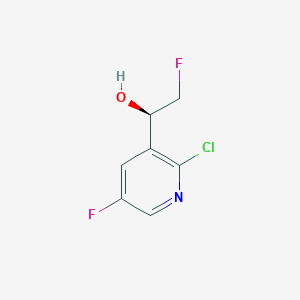

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its biochemical and physiological effects.

科学的研究の応用

Synthesis of Novel Compounds

The synthesis of novel compounds, particularly those involving furan derivatives, has been a significant area of research. For instance, Koza et al. (2011) reported the first synthesis of a novel class of compounds, starting from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate, leading to symmetrical urea derivatives through a series of reactions including Curtius rearrangement and cyclization of ester groups (Koza & Balci, 2011). This study showcases the potential of furan derivatives in synthesizing complex molecules with unique properties.

Enzymatic Synthesis of Biobased Polyesters

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks is another application. Jiang et al. (2014) discussed the polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B, producing novel furan polyesters with desirable physical properties (Jiang et al., 2014). This research highlights the importance of furan derivatives in developing sustainable materials.

Chemical Switch in Maillard Reaction

Hofmann (1998) explored the role of furan derivatives in the Maillard reaction, identifying acetylformoin as a chemical switch determining different reaction pathways with primary and secondary amino acids. This study sheds light on the intricate chemistry involving furan derivatives and their impact on food aroma and color (Hofmann, 1998).

Facile Carbamoylation of Nucleophiles

Hutchby et al. (2009) demonstrated that hindered trisubstituted ureas undergo efficient substitution reactions with a range of nucleophiles under neutral conditions. This research provides insight into the reactivity of urea derivatives, potentially including compounds like 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea, under mild conditions, offering a novel approach to the synthesis of amine derivatives (Hutchby et al., 2009).

特性

IUPAC Name |

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-22-14-6-4-13(5-7-14)8-10-18-17(21)19-11-9-15(20)16-3-2-12-23-16/h2-7,12,15,20H,8-11H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOESPESYFVZDMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468265.png)

![Ethyl 4-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2468266.png)